molecular formula C17H21I2N7O2 B11117457 4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11117457
M. Wt: 609.2 g/mol
InChI Key: TZVHMNHEOIWVEM-KEBDBYFISA-N
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Description

3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with the molecular formula C20H21I2N7O. This compound is known for its unique structure, which includes both iodinated benzaldehyde and triazine moieties. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. The starting material, 3,5-diiodo-2-methoxybenzaldehyde, is reacted with 4-(dimethylamino)-6-morpholino-1,3,5-triazine-2-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodinated benzaldehyde moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal functions. The iodinated benzaldehyde group may also contribute to its biological activity by forming reactive intermediates that can modify biomolecules .

Comparison with Similar Compounds

Similar compounds include other hydrazones and triazine derivatives. Compared to these, 3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its iodinated benzaldehyde moiety, which imparts distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C17H21I2N7O2

Molecular Weight

609.2 g/mol

IUPAC Name

2-N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H21I2N7O2/c1-25(2)16-21-15(22-17(23-16)26-4-6-28-7-5-26)24-20-10-11-8-12(18)9-13(19)14(11)27-3/h8-10H,4-7H2,1-3H3,(H,21,22,23,24)/b20-10+

InChI Key

TZVHMNHEOIWVEM-KEBDBYFISA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC(=C3)I)I)OC

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC(=C3)I)I)OC

Origin of Product

United States

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